![molecular formula C16H13ClN2O B13746993 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one CAS No. 333984-67-1](/img/structure/B13746993.png)
4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one typically involves the reaction of 4-chloroaniline with quinoline-2-one derivatives. One common method involves the nucleophilic substitution of the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles, such as sulfanyl, hydrazino, azido, and amino groups . The reaction conditions often include the use of phosphoryl chloride and phosphorus pentachloride for chlorination, followed by acid hydrolysis and heating with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The 4-chloro group can be substituted with different nucleophiles to form derivatives with varying biological activities.
Oxidation and Reduction:
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphoryl chloride, phosphorus pentachloride, thiourea, and various nucleophiles . Reaction conditions typically involve heating and the use of solvents such as ethanol.
Major Products
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, derivatives of quinolin-2-one have been shown to exhibit anticancer activity by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell proliferation and survival . The compound’s ability to form hydrogen bonds with amino acid residues in the active pocket of EGFR is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one can be compared with other similar compounds, such as:
4-Chloro-8-methylquinolin-2(1H)-one:
4-(4-Substituted-anilino)quinoline Derivatives: These compounds have been studied for their anticancer activity and show a broad range of activities against various cancer cell lines.
Quinolin-2,4-dione Derivatives: These compounds display different tautomeric forms and have unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
333984-67-1 |
|---|---|
Molekularformel |
C16H13ClN2O |
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
4-[(4-chloroanilino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13ClN2O/c17-12-5-7-13(8-6-12)18-10-11-9-16(20)19-15-4-2-1-3-14(11)15/h1-9,18H,10H2,(H,19,20) |
InChI-Schlüssel |
GSCXBVBEPAGERQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CNC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


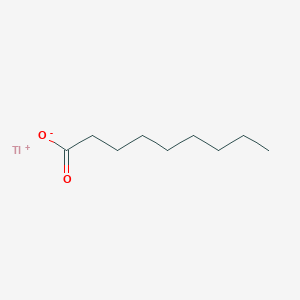
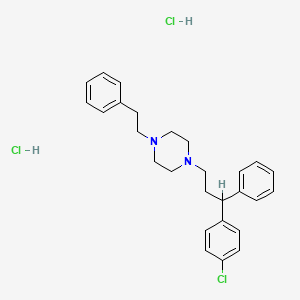

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
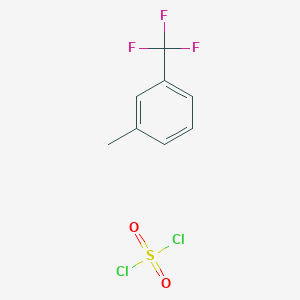
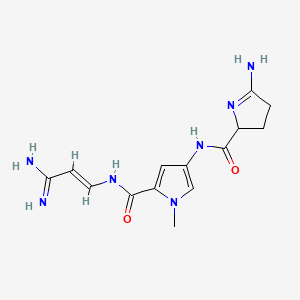

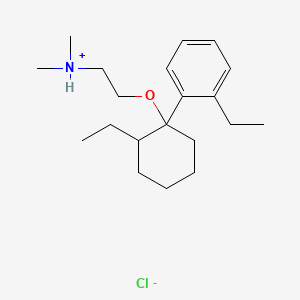


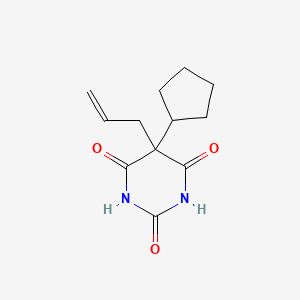
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)


